![molecular formula C6H5ClN4 B2555462 6-Chloroimidazo[1,2-b]pyridazin-8-amine CAS No. 1161847-36-4](/img/structure/B2555462.png)

6-Chloroimidazo[1,2-b]pyridazin-8-amine

Vue d'ensemble

Description

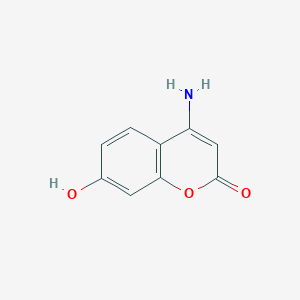

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 . It’s a useful research chemical .

Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-b]pyridazin-8-amine is 1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Synthesis Techniques

Convergent Synthesis : A streamlined synthesis method for vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors involves using 6-chloroimidazo[1,2-b]pyridazine. The process includes a one-pot reaction and an SNAr reaction with phenols, demonstrating its applicability in the bulk supply of these compounds (Ishimoto et al., 2013).

Direct Arylation Methodology : Employing microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine has been achieved, allowing the synthesis of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Nucleophilic Substitutions : Studies on perchloro compounds like pentachloroimidazo[1,2—b]pyridazine reveal insights into the nucleophilic substitution reactions, particularly at position 8, offering a pathway for further chemical modifications (Stanovnik et al., 1972).

Chemical and Physical Properties

Photoelectron Spectroscopy : The photoelectron spectra of 6-chloroimidazo[1,2-b]pyridazine, among other compounds, have been studied to understand lone pair interactions and electronic structure, contributing to our understanding of its chemical behavior (Kovač et al., 1980).

Ring Isomerization : Research on the reaction of 3-hydrazino-4-amino-6-chloropyridazine with formic acid has led to the identification of a ring isomerization product, expanding our knowledge of the chemical transformations possible with this compound (Yanai et al., 1972).

Biological Activity

Antimicrobial Activity : New sulfonamide and amide derivatives containing 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine) have been synthesized and demonstrated in vitro antimicrobial activity against various bacteria and fungi, indicating potential therapeutic applications (Bhatt et al., 2016).

Anticonvulsant Properties : The synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives and their evaluation for anticonvulsant activity suggest potential medical applications, with some compounds showing significant effectiveness and low neurotoxicity (Dong et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHAQNBCDQRTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazin-8-amine | |

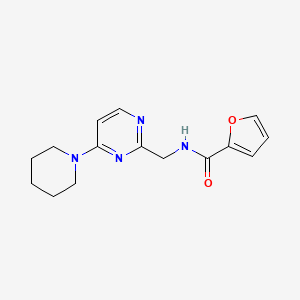

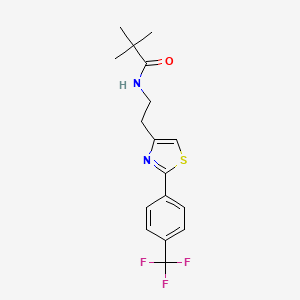

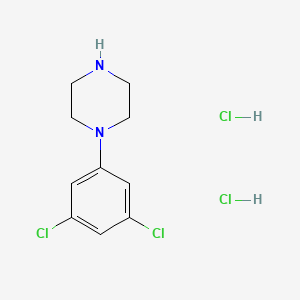

Synthesis routes and methods I

Procedure details

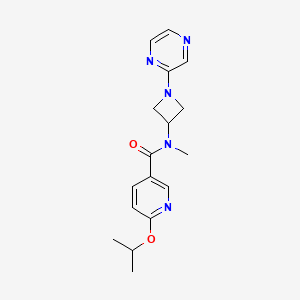

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)

![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)